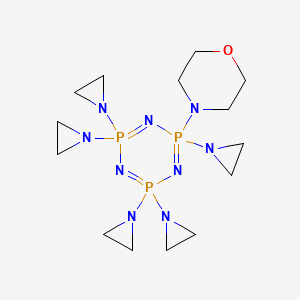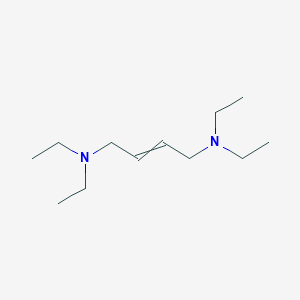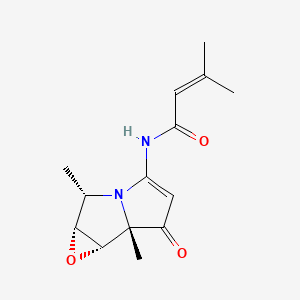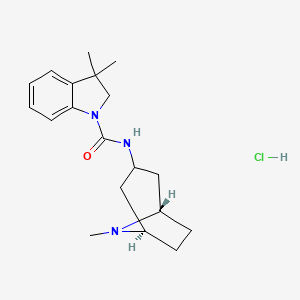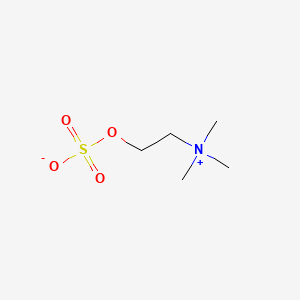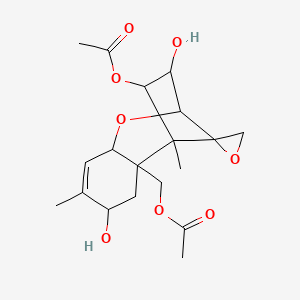
Neosolaniol
Overview
Description
Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite with a complex structure that includes a tricyclic ring system, multiple hydroxyl groups, and an epoxide ring. This compound is known for its potent biological activities, including cytotoxicity and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neosolaniol can be synthesized through a series of chemical reactions starting from simpler trichothecene precursors. The synthesis involves multiple steps, including hydroxylation, acetylation, and epoxidation. The reaction conditions typically require specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, and the mycotoxin is extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Neosolaniol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and epoxidized derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Neosolaniol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed.
Biology: Studied for its effects on cellular processes, including protein synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Used in the development of fungicides and other agricultural products to control Fusarium-related diseases
Mechanism of Action
Neosolaniol exerts its effects primarily through the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome and interferes with the elongation step of translation, leading to cell death. Additionally, this compound induces oxidative stress by generating reactive oxygen species, which further contributes to its cytotoxicity. The compound also activates various signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in apoptosis .
Comparison with Similar Compounds
Neosolaniol is structurally and functionally similar to other type A trichothecenes, such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol. this compound is unique in its specific pattern of hydroxylation and acetylation, which influences its biological activity and toxicity. Compared to T-2 toxin, this compound has a different set of metabolites and exhibits distinct toxicological profiles .
List of Similar Compounds
- T-2 toxin
- HT-2 toxin
- Diacetoxyscirpenol
- Nivalenol
- Deoxynivalenol
Properties
IUPAC Name |
(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHDVCTOCZDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998842 | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-53-2, 36519-25-2 | |
| Record name | NSC320013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neosolaniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neosolaniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-](/img/structure/B1204575.png)

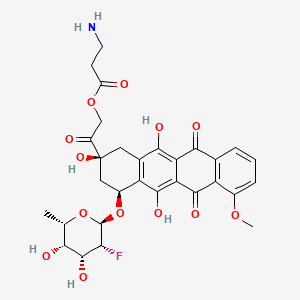
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)

